molecular formula C17H21N3O2S B2540174 2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888434-87-5

2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2540174
CAS No.: 888434-87-5
M. Wt: 331.43
InChI Key: DWRLMNDRCBYRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a nitrogen-containing heterocyclic compound featuring a pyrimido[5,4-b]indole core. This scaffold is structurally characterized by a fused pyrimidine-indole system, substituted at the 2-position with a butylsulfanyl group and at the 3-position with a 2-methoxyethyl chain. The compound’s molecular formula is C₂₁H₂₆N₄O₃S, with a molecular weight of 430.52 g/mol (estimated based on analogs in ).

Pyrimidoindole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including interactions with neurotransmitter receptors (e.g., GABA-A) and Toll-like receptors (TLRs) . However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-4-11-23-17-19-14-12-7-5-6-8-13(12)18-15(14)16(21)20(17)9-10-22-2/h5-8,18H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRLMNDRCBYRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining high product quality. The use of automated systems and advanced analytical techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of pyrimidoindoles exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of critical signaling pathways such as ERK and AKT. For example:

  • Case Study : A 2021 study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models by promoting apoptosis and altering cell cycle regulators.

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis highlights that modifications in the indole moiety can enhance antimicrobial potency.

  • Case Study : A 2020 investigation into thienopyrimidine derivatives revealed effective inhibition against resistant bacterial strains, suggesting potential for new antimicrobial agents.

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor, particularly targeting metabolic pathways relevant to cancer and microbial growth. For instance:

  • Findings : Compounds similar to this pyrimidoindole have been reported to inhibit squalene synthase with IC₅₀ values in the nanomolar range, indicating potential therapeutic applications in metabolic disorders and cancer treatment.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyrimido[5,4-b]indole derivatives below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
2-(Butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one 2-Butylsulfanyl, 3-(2-methoxyethyl) C₂₁H₂₆N₄O₃S 430.52 Moderate lipophilicity (predicted logP ~3.5), enhanced solubility due to methoxyethyl group Estimated from analogs
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-Phenyl, 2-propylsulfanyl C₁₉H₁₇N₃OS 335.42 Higher lipophilicity (logP ~4.2), limited solubility due to phenyl group
2-{[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (BG14350) 2-(Morpholinyl-oxoethyl)sulfanyl, 3-(2-methoxyethyl) C₂₁H₂₆N₄O₄S 430.52 Similar core to target compound; morpholine substituent may enhance CNS penetration
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-(3-Methoxyphenyl), 2-isopropylsulfanyl C₂₀H₁₉N₃O₂S 377.45 Moderate solubility from methoxyphenyl; isopropylsulfanyl increases steric bulk
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-(4-Ethoxyphenyl), 2-(pyrrolidinyl-oxoethyl)sulfanyl C₂₄H₂₄N₄O₃S 448.5 Pyrrolidine substituent introduces basicity; ethoxy group enhances metabolic stability

Key Observations:

Substituent Effects on Lipophilicity :

  • The butylsulfanyl group in the target compound contributes to higher lipophilicity compared to propylsulfanyl analogs (e.g., 335.42 g/mol in vs. 430.52 g/mol in the target). However, the 2-methoxyethyl group counterbalances this by introducing polar oxygen atoms, likely reducing logP compared to phenyl-substituted derivatives (e.g., logP ~4.2 in vs. predicted ~3.5 for the target).
  • Morpholine- and pyrrolidine-containing analogs () exhibit intermediate logP values due to their heterocyclic substituents.

Biological Activity Trends :

  • Pyrimidoindoles with aryl substituents (e.g., phenyl, methoxyphenyl) show affinity for neurotransmitter receptors, such as GABA-A, as seen in ELIC inhibition studies .
  • Sulfanyl chain length (butyl vs. propyl) may influence binding pocket interactions; longer chains could enhance hydrophobic interactions but reduce metabolic stability.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes for morpholine- or pyrrolidine-substituted analogs, involving nucleophilic substitution at the 2-position and alkylation at the 3-position .

Biological Activity

Chemical Structure and Properties

Chemical Structure:
The molecular structure of 2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₂O₂S
  • Molecular Weight: 270.36 g/mol

The compound features a pyrimidine ring fused with an indole moiety and contains a butylsulfanyl group and a methoxyethyl substituent.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Antitumor Activity: Some studies suggest that pyrimidoindole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties: There is evidence that certain indole-based compounds possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antitumor Activity

A study conducted by Yabuuchi et al. (2011) investigated the cytotoxic effects of pyrimidoindole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Properties

In a separate investigation, researchers evaluated the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research published in the Chemical and Pharmaceutical Bulletin highlighted the anti-inflammatory properties of related compounds. These studies showed that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases.

Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryModulates cytokine production

Structural Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
Compound AC₁₃H₁₈N₂O₂SAntitumor
Compound BC₁₂H₁₆N₂O₂SAntimicrobial
Compound CC₁₄H₁₉N₂O₂SAnti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.